molecular formula C20H17BrN2O4 B11300534 6-bromo-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-methyl-1-benzofuran-2-carboxamide

6-bromo-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B11300534
M. Wt: 429.3 g/mol
InChI Key: CZLMJVRGUGUPRC-UHFFFAOYSA-N
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Description

6-bromo-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:

    Bromination: Introduction of a bromine atom into the benzofuran ring.

    Formation of Benzoxazin Ring: Cyclization reactions to form the benzoxazin ring.

    Amidation: Coupling of the benzoxazin derivative with a carboxylic acid derivative to form the carboxamide.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the benzofuran ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzofuran carboxamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction: Affecting signal transduction pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-1-benzofuran-2-carboxamide: A simpler analog with similar structural features.

    N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-methyl-1-benzofuran-2-carboxamide: Lacks the bromine atom but shares the core structure.

Uniqueness

6-bromo-N-(4-ethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-3-methyl-1-benzofuran-2-carboxamide is unique due to the presence of both the bromine atom and the benzoxazin ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C20H17BrN2O4

Molecular Weight

429.3 g/mol

IUPAC Name

6-bromo-N-(4-ethyl-3-oxo-1,4-benzoxazin-6-yl)-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H17BrN2O4/c1-3-23-15-9-13(5-7-16(15)26-10-18(23)24)22-20(25)19-11(2)14-6-4-12(21)8-17(14)27-19/h4-9H,3,10H2,1-2H3,(H,22,25)

InChI Key

CZLMJVRGUGUPRC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=C(C4=C(O3)C=C(C=C4)Br)C

Origin of Product

United States

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